molecular formula C7H10F3N B3323986 7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane CAS No. 1780746-82-8

7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane

Cat. No.: B3323986
CAS No.: 1780746-82-8
M. Wt: 165.16
InChI Key: NDMYUCOTFFEXFA-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-3-azabicyclo[410]heptane is a bicyclic compound characterized by the presence of a trifluoromethyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with trifluoromethylating agents in the presence of a base, followed by cyclization to form the azabicyclo structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include dioxiranes and peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane
  • (1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane

Comparison: Compared to similar compounds, 7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane is unique due to its specific structural configuration, which may confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N/c8-7(9,10)6-4-1-2-11-3-5(4)6/h4-6,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMYUCOTFFEXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane
Reactant of Route 2
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane
Reactant of Route 3
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane
Reactant of Route 4
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane
Reactant of Route 5
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane
Reactant of Route 6
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane

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